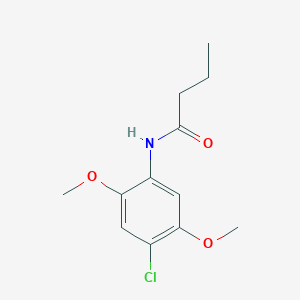![molecular formula C16H11ClN2S B5715144 2-(4-chlorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole](/img/structure/B5715144.png)
2-(4-chlorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole (MeIQ) is a heterocyclic aromatic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs). PAHs are ubiquitous environmental pollutants that are formed during the incomplete combustion of organic matter, such as fossil fuels, wood, and tobacco. MeIQ is a potent mutagen and carcinogen that has been shown to induce tumors in experimental animals.
Mécanisme D'action
2-(4-chlorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole is metabolized by cytochrome P450 enzymes to form reactive intermediates that can bind covalently to DNA. The resulting DNA adducts can interfere with DNA replication and transcription, leading to mutations and chromosomal aberrations. 2-(4-chlorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole has also been shown to induce oxidative stress and inflammation, which can contribute to its carcinogenic effects.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole has been shown to induce tumors in various organs, including the liver, lung, and colon, in experimental animals. It has also been shown to cause DNA damage and mutations in human cells. 2-(4-chlorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole has been implicated in the development of human cancers, such as colorectal and breast cancers. In addition, 2-(4-chlorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole has been shown to affect various physiological processes, such as immune function, lipid metabolism, and glucose homeostasis.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-chlorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole is a widely used model compound for investigating the mechanisms of PAH-induced genotoxicity. It is relatively easy to synthesize and purify, and it has a well-characterized mutagenic and carcinogenic profile. However, 2-(4-chlorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole has some limitations for lab experiments. It is highly reactive and can form adducts with proteins and other biomolecules, which can complicate the interpretation of results. In addition, 2-(4-chlorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole has a low solubility in aqueous solutions, which can limit its use in some assays.
Orientations Futures
There are several future directions for research on 2-(4-chlorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole. One area of interest is the development of more sensitive and specific assays for detecting 2-(4-chlorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole-induced DNA adducts and mutations. Another area of interest is the identification of genetic and environmental factors that modulate the carcinogenic effects of 2-(4-chlorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole. Additionally, there is a need for more studies on the physiological effects of 2-(4-chlorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole and its metabolites, particularly in relation to metabolic diseases and immune function. Finally, there is a need for more research on the sources and exposure routes of 2-(4-chlorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole in the environment and in human populations.
Méthodes De Synthèse
2-(4-chlorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole can be synthesized by the condensation of 4-chloroaniline with 2-mercaptobenzothiazole followed by cyclization with formaldehyde. The reaction is typically carried out in the presence of a catalyst, such as zinc chloride or acetic acid, under reflux conditions. The resulting 2-(4-chlorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole is purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
2-(4-chlorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole has been extensively studied for its mutagenic and carcinogenic properties. It is commonly used as a model compound to investigate the mechanisms of PAH-induced DNA damage and mutagenesis. 2-(4-chlorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole has been shown to induce a variety of DNA lesions, including adducts, crosslinks, and strand breaks. It has also been shown to cause mutations in bacterial and mammalian cells. 2-(4-chlorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole is used in many in vitro and in vivo assays to assess the genotoxicity of chemicals and environmental pollutants.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-6-methylimidazo[2,1-b][1,3]benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2S/c1-10-2-7-14-15(8-10)20-16-18-13(9-19(14)16)11-3-5-12(17)6-4-11/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLEQCCUTMXYPNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N3C=C(N=C3S2)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-7-methylimidazo[2,1-b]benzothiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-methoxy-5-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)sulfonyl]phenyl}acetamide](/img/structure/B5715064.png)

![2-amino-4-(4-isopropylphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B5715071.png)

![4,6-dimethyl-2-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]nicotinonitrile](/img/structure/B5715094.png)

![4-{[3-(ethoxycarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5715114.png)


![N-[4-(4-morpholinyl)phenyl]-N'-phenylthiourea](/img/structure/B5715125.png)
![4-{[(1-methyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoic acid](/img/structure/B5715130.png)

![1-(4-{4-[(4-tert-butylphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5715137.png)
![N-allyl-2-(1-naphthyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5715152.png)